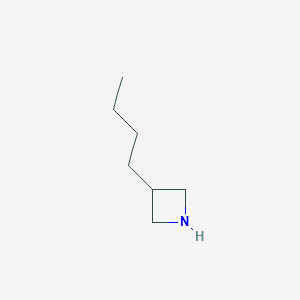

3-Butylazetidine

Description

3-Butylazetidine is a four-membered nitrogen-containing heterocycle with a butyl group attached to the nitrogen atom. Azetidines, including 3-Butylazetidine, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

3-butylazetidine |

InChI |

InChI=1S/C7H15N/c1-2-3-4-7-5-8-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

HGQJMYCOVGFCME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butylazetidine can be synthesized through several methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene component . Additionally, azetidines can be prepared via the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .

Industrial Production Methods: Industrial production of 3-Butylazetidine typically involves large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Butylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides under specific conditions.

Reduction: Reduction reactions can convert 3-Butylazetidine to its corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or organometallic reagents.

Major Products:

Oxidation: N-oxides.

Reduction: Primary amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Butylazetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylazetidine is primarily driven by its ring strain, which makes it highly reactive under specific conditions. The compound can interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or through non-covalent interactions. These interactions can modulate biological pathways, leading to its observed effects in medicinal applications .

Comparison with Similar Compounds

Aziridines: Three-membered nitrogen heterocycles with similar reactivity but higher ring strain.

Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.

Uniqueness of 3-Butylazetidine: 3-Butylazetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity. Its four-membered ring structure provides a versatile scaffold for various chemical transformations and applications .

Biological Activity

3-Butylazetidine is a heterocyclic compound characterized by a four-membered azetidine ring with a butyl substituent. Its structural properties allow it to mimic proline, an essential amino acid, which significantly influences its biological activity. This article explores the biological activity of 3-butylazetidine, highlighting its mechanisms of action, potential applications, and relevant case studies.

Structural Characteristics

The molecular formula of 3-butylazetidine is , and it is known for its distinctive structural features:

- Azetidine Ring : A four-membered cyclic structure that contributes to its reactivity.

- Butyl Group : Enhances the compound's hydrophobic properties and biological interactions.

Mechanisms of Biological Activity

3-Butylazetidine exhibits significant biological activity primarily through its ability to substitute for proline in protein synthesis. This substitution can lead to:

- Proteotoxic Stress : Misincorporation of 3-butylazetidine into proteins can disrupt normal folding processes, resulting in misfolded proteins that may impair cellular functions.

- Altered Protein Interactions : The compound's structural similarity to proline allows it to interfere with protein-protein interactions, potentially affecting various cellular pathways involved in metabolism and signaling.

Biological Activities

Research indicates that 3-butylazetidine possesses a range of biological activities:

- Antibacterial Properties : Azetidine derivatives, including 3-butylazetidine, have shown effectiveness against certain bacterial strains.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting potential applications in treating fungal infections.

- Impact on Cellular Processes : Studies have identified specific genetic pathways affected by the presence of this compound, emphasizing its role in protein quality control mechanisms.

Case Study 1: Protein Misfolding

A study investigated the effects of 3-butylazetidine on yeast cells, focusing on its role in protein misfolding. The results indicated that cells exposed to the compound exhibited increased levels of misfolded proteins and subsequent proteotoxic stress. This led to activation of the unfolded protein response (UPR), a cellular mechanism aimed at restoring proteostasis.

| Parameter | Control Group | 3-Butylazetidine Group |

|---|---|---|

| Misfolded Protein Level | Low | High |

| UPR Activation | None | Significant |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of 3-butylazetidine was tested against various bacterial strains. The compound displayed notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.